2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol
Description
2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol is a phenolic derivative featuring two imidazole rings attached to an ethyl group at the ortho position of the phenol ring. This unique structure confers distinct electronic and steric properties, making it a candidate for applications in coordination chemistry, catalysis, and medicinal chemistry. The phenol moiety provides acidity (pKa ~10) and hydrogen-bonding capacity, while the imidazole groups act as Lewis bases, enabling metal coordination .
Properties
CAS No. |
74402-80-5 |
|---|---|
Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
2-[1,1-di(imidazol-1-yl)ethyl]phenol |
InChI |
InChI=1S/C14H14N4O/c1-14(17-8-6-15-10-17,18-9-7-16-11-18)12-4-2-3-5-13(12)19/h2-11,19H,1H3 |
InChI Key |
OQIKTPSJAHVTGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1O)(N2C=CN=C2)N3C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-(1H-imidazol-1-yl)ethane with phenol under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Scientific Research Applications
2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s imidazole ring is known for its role in enzyme inhibition and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. Additionally, the phenol group can participate in hydrogen bonding and other interactions that modulate the compound’s biological effects .
Comparison with Similar Compounds
Chalcone-Based Schiff Bases (HL1, HL2, HL3)
Structures :
- HL1: 2-[1-(3-(1H-imidazol-1-yl)propylimino)-3-(phenylallyl)]phenol
- HL2 : CH3-substituted at ring B
- HL3: NO2-substituted at ring B
Key Differences :
- Linker: HL1–HL3 use a propylimino (–CH2–CH2–CH2–N=) linker between the imidazole and phenol, whereas the target compound employs a direct ethyl (–CH2–CH2–) bridge. This impacts flexibility and metal-binding geometry.
- Coordination Sites: The Schiff base in HL1–HL3 provides an imine nitrogen and phenolic oxygen for chelation, while the target compound relies on two imidazole nitrogens and the phenolic oxygen .
1-[2-(1H-Imidazol-1-yl)phenyl]ethan-1-one
Structure: A ketone replaces the phenol in the target compound, with an imidazole at the ortho position.
Key Differences :
- Reactivity: The ketone may undergo nucleophilic additions (e.g., Grignard reactions), unlike the phenol’s electrophilic substitution .
2-(1H-Benzo[d]imidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethan-1-one
Structure : Features a benzoimidazole and dihydroxyphenyl group.
Key Differences :
- Hydroxyl Groups: The dihydroxyphenyl moiety enhances antioxidant capacity (e.g., DPPH scavenging ~80%) compared to the target’s single phenol.
4,4'-Di(1H-imidazol-1-yl)-1,1'-biphenyl
Structure : Two imidazoles attached to a biphenyl core.
Key Differences :
- Solubility: The biphenyl structure reduces polarity, limiting aqueous solubility compared to the target’s phenolic group.
- Electronic Properties : Conjugation across the biphenyl system enhances charge transfer in materials science applications .
Research Findings and Trends
- Antimicrobial Activity: Compounds with electron-withdrawing groups (e.g., HL3’s NO₂) show enhanced activity compared to the target compound, suggesting substituent tuning could optimize efficacy .
- Catalytic Potential: The target’s dual imidazole motifs are under investigation for asymmetric catalysis, with preliminary studies showing 85% enantiomeric excess in aldol reactions .
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